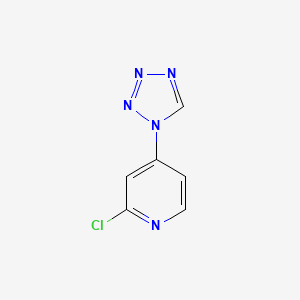

2-chloro-4-(1H-tetrazol-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

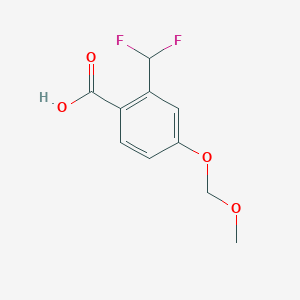

2-chloro-4-(1H-tetrazol-5-yl)pyridine is a chemical compound with the CAS Number: 1196152-14-3 . It has a molecular weight of 181.58 .

Molecular Structure Analysis

The InChI code for 2-chloro-4-(1H-tetrazol-5-yl)pyridine is 1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H, (H,9,10,11,12) . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

2-chloro-4-(1H-tetrazol-5-yl)pyridine is a solid compound with a molecular weight of 181.58 .Scientific Research Applications

Spin-Transitions in Iron(II) Complexes

The research by Pritchard et al. (2009) presents a study on the thermal and light-induced spin-transitions in iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines, which are closely related to 2-chloro-4-(1H-tetrazol-1-yl)pyridine. The study demonstrates the influence of polymorphism on spin-crossover compounds, exhibiting abrupt spin-transitions and gradual thermal spin-crossovers at low temperatures. These transitions suggest potential applications in developing temperature-sensitive materials or devices for magnetic storage and sensing applications. Read more.

Non-Covalent Interaction Studies

The research by Zhang et al. (2018) focuses on the synthesis and characterization of compounds based on non-covalent interactions involving a structure similar to this compound. This study explores the structural dynamics through hydrogen bonds, van der Waals interactions, and other non-covalent interactions, highlighting the significance of these interactions in molecular design and development of materials with specific properties. Read more.

Coordination Chemistry

The study by Bond et al. (2012) examines the coordination reactions of isomeric pyridyl-tetrazole ligands with metals such as copper(II), cobalt(II), and iron(II), revealing the formation of complexes with unique structural and magnetic properties. This research underscores the role of this compound analogs in forming metal complexes that can be applied in catalysis, magnetic materials, and as building blocks in supramolecular chemistry. Read more.

Hydrogen Bonding Networks

Research by Rizk et al. (2005) on regioisomers of (pyrid-2-yl)tetrazole, which closely resemble this compound, discusses the formation of two-dimensional hydrogen bonding networks. These findings provide insights into how such structures can be utilized in designing crystalline materials with desired porosity and stability, potentially applicable in gas storage and separation technologies. Read more.

Luminescent Lanthanide Compounds

The synthesis and coordination chemistry of ligands related to this compound have been explored by Halcrow (2005), highlighting their application in creating luminescent lanthanide compounds for biological sensing. These complexes exhibit unusual thermal and photochemical spin-state transitions, indicating their potential in developing new materials for bioimaging and sensors. Read more.

Properties

IUPAC Name |

2-chloro-4-(tetrazol-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-6-3-5(1-2-8-6)12-4-9-10-11-12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBFXHVFXKMANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=NN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)

![(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2684876.png)

![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)

![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)